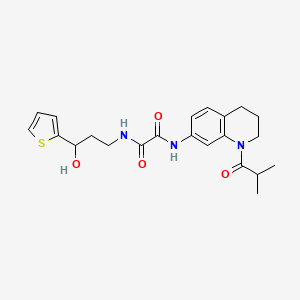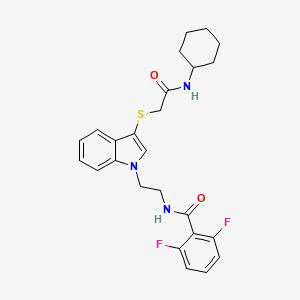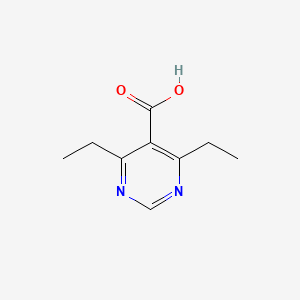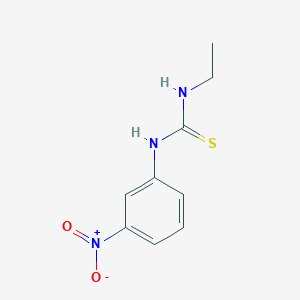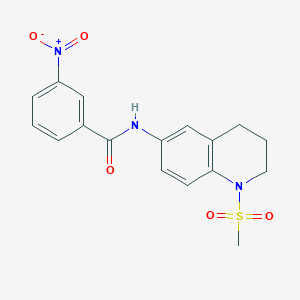![molecular formula C14H15BrN2OS B2658152 N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2658152.png)
N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide
Übersicht
Beschreibung
“N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide” is a heterocyclic compound . It has drawn significant scientific interest in recent years. It is related to a series of compounds that have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C14H15BrN2OS . Its molecular weight is 339.25 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamides and their derivatives have been synthesized and evaluated for various biological activities. For instance, certain benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, demonstrated significant cytotoxicity against cancer cell lines (A549, MCF7-MDR, HT1080) and also exhibited moderate inhibitory effects on the growth of Staphylococcus aureus and some fungi (Nam et al., 2010).
Heterocyclisation and Annulation Reactions
Research into the chemical properties of related compounds includes studies on heterocyclisation, where N-(2-cyclohexenyl)-substituted thioamides, thioureas, and dithiocarbamates were prepared and their stereospecific cyclisation investigated (Jagodziński et al., 1995). Additionally, the NHC-catalyzed [3 + 3] annulation of thioamides with modified enals for the enantioselective synthesis of functionalized thiazinones highlights a method for constructing complex molecules with potential therapeutic applications (Ghosh et al., 2019).
Antibacterial and Antimicrobial Applications
Compounds synthesized from N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide and similar structures have shown promising antibacterial and antimicrobial activities. For example, a study on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, which are structurally related, displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells (Palkar et al., 2017).
Anticancer Potential
The exploration of anticancer activities is a critical area of research for benzothiazole derivatives. Studies indicate that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents (Nam et al., 2010).
Wirkmechanismus
While the specific mechanism of action for “N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide” is not mentioned in the search results, similar compounds have been found to have significant anti-inflammatory and analgesic activities . These effects are believed to be mediated chiefly through inhibition of the biosynthesis of prostaglandins .
Zukünftige Richtungen
The future directions for “N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide” and similar compounds could involve further exploration of their anti-inflammatory and analgesic activities. There may also be potential for optimizing their synthesis process and investigating their other biological activities .
Eigenschaften
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c15-10-6-7-11-12(8-10)19-14(16-11)17-13(18)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWBPMHOAGNHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
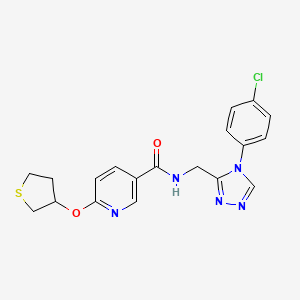
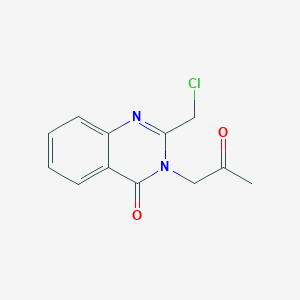
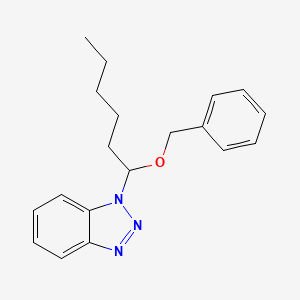
![(E)-3-(furan-2-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2658074.png)
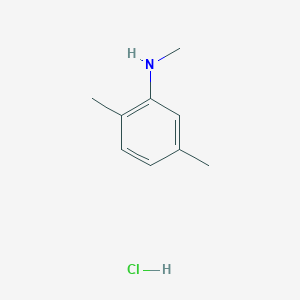
![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2658076.png)
